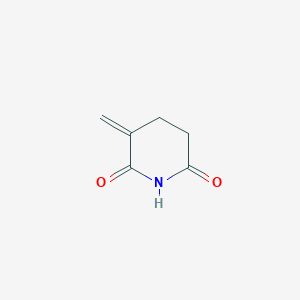

3-Methylidenepiperidine-2,6-dione

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylidenepiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFERQCSBWBFDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34573-74-5 | |

| Record name | 3-methylidenepiperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylidenepiperidine 2,6 Dione and Its Functionalized Analogues

Strategies Employing Baylis-Hillman Adducts as Precursors

The Baylis-Hillman reaction provides a powerful tool for the formation of carbon-carbon bonds, yielding highly functionalized molecules that serve as versatile precursors for further transformations. wikipedia.org The adducts, typically allylic alcohols, are readily prepared from aldehydes and activated alkenes. wikipedia.org Their dense functionality allows for a variety of subsequent reactions to construct complex cyclic systems. wikipedia.org

One-Pot Multi-Step Transformations

A notable approach involves one-pot multi-step transformations that leverage the reactivity of Baylis-Hillman adducts. These sequences can include a Johnson-Claisen rearrangement, followed by hydrolysis and cyclization, to efficiently construct the desired piperidinedione ring. The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester in the presence of a weak acid catalyst like propionic acid. wikipedia.orgsynarchive.comyoutube.com This reaction is typically performed at elevated temperatures. wikipedia.orgyoutube.com

The general mechanism of the Johnson-Claisen rearrangement involves the reaction of the allylic alcohol with the orthoester to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the γ,δ-unsaturated ester. masterorganicchemistry.com Subsequent hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular cyclization with an appropriate nitrogen source, would lead to the formation of the 3-methylidenepiperidine-2,6-dione scaffold.

Regio- and Stereoselective Syntheses from Baylis-Hillman Derivatives

The inherent chirality and dense functionality of Baylis-Hillman adducts make them ideal starting materials for regio- and stereoselective syntheses. wikipedia.org The development of asymmetric Baylis-Hillman reactions, utilizing chiral catalysts, allows for the production of enantiomerically enriched adducts. wikipedia.org These chiral precursors can then be converted into functionalized piperidinediones with high levels of stereocontrol. The strategic manipulation of the functional groups present in the Baylis-Hillman adducts enables the regioselective introduction of substituents onto the piperidinedione ring. rsc.org

Michael Addition-Based Annulation Reactions

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. ntu.edu.sg This reaction has been effectively utilized in annulation strategies to construct the piperidine-2,6-dione ring system.

Intermolecular Michael Addition of Active Methylene (B1212753) Compounds to Conjugated Amides

One such strategy involves the intermolecular Michael addition of active methylene compounds to α,β-unsaturated amides. In this approach, a carbanion generated from an active methylene compound (e.g., a malonic ester derivative) adds to a conjugated amide. The resulting adduct can then undergo an intramolecular cyclization, often via N-acylation, to form the piperidine-2,6-dione ring. The exocyclic methylene group can be introduced at a later stage or be part of the initial building blocks.

Thio-Michael Addition Protocols for Functionalized Derivatives

The thio-Michael addition, the conjugate addition of a thiol to an activated alkene, provides a route to sulfur-functionalized derivatives. nih.govnih.gov This reaction can be catalyzed by both bases and nucleophiles. nih.gov The reversibility of the thio-Michael addition under certain conditions allows for dynamic covalent chemistry applications. nih.gov In the context of this compound synthesis, a thio-Michael addition could be employed to introduce a sulfur-containing substituent, which could be further modified or used to direct subsequent ring-forming reactions.

Syntheses from Pre-existing Glutarimide (B196013) Ring Systems

The construction of this compound often commences with a pre-formed glutarimide ring, which is then chemically altered. This approach leverages the availability of glutarimide and its derivatives.

Derivatization of N-Substituted Glutarimides (e.g., N-Benzylglutarimide)

A common strategy in the synthesis of this compound derivatives involves the use of N-substituted glutarimides, such as N-benzylglutarimide. The N-substituent serves multiple purposes. It can enhance the solubility of the starting material and intermediates in organic solvents, which is often a challenge with the unsubstituted glutarimide core due to its polarity and potential for hydrogen bonding. rsc.org Furthermore, the substituent can act as a protecting group, preventing side reactions at the nitrogen atom during subsequent synthetic steps. The benzyl (B1604629) group is a particularly useful example as it is relatively stable under various reaction conditions but can be removed later in the synthetic sequence if the free imide is the desired final product. For instance, the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, a functionalized analogue, starts from N-benzylglutarimide.

Introduction of the Methylidene Moiety via Condensation Reactions (e.g., Wittig Reaction)

The introduction of the exocyclic double bond at the C3 position is a pivotal step in forming this compound. This transformation is typically achieved through condensation reactions with a one-carbon electrophile, leveraging the acidity of the C3 protons, which are flanked by two carbonyl groups.

One of the most powerful and widely used methods for forming carbon-carbon double bonds is the Wittig reaction . nih.govnih.govthermofisher.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). nih.govnih.gov In the context of synthesizing this compound, the glutarimide itself acts as the ketone equivalent at the C3 position. The reaction would likely proceed by first generating a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), from the corresponding phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) using a strong base like n-butyllithium. thermofisher.com The ylide then attacks the C3 carbonyl, leading to the formation of the desired methylidene group and triphenylphosphine (B44618) oxide as a byproduct. nih.gov

Another classical method for this type of transformation is the Knoevenagel condensation . thermofisher.comorganicreactions.orgorganic-chemistry.org This reaction involves the condensation of a compound with an active methylene group (like the C3 position of glutarimide) with an aldehyde or ketone, catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or ethylamine). thermofisher.comorganicreactions.org To form the methylidene group, formaldehyde (B43269) is the required aldehyde. organicreactions.org The reaction proceeds via the formation of an enolate from the glutarimide, which then attacks the formaldehyde. Subsequent dehydration of the resulting hydroxymethyl intermediate yields the exocyclic double bond of this compound.

| Reaction Type | Key Reagents | General Principle |

| Wittig Reaction | Ketone (Glutarimide C3=O), Phosphorus Ylide (e.g., Ph₃P=CH₂) | Nucleophilic attack of the ylide on the carbonyl carbon, followed by formation of an oxaphosphetane intermediate which collapses to an alkene and phosphine (B1218219) oxide. nih.gov |

| Knoevenagel Condensation | Active Methylene (Glutarimide C3), Aldehyde (Formaldehyde), Base Catalyst (e.g., Piperidine) | Base-catalyzed formation of an enolate from the active methylene compound, which attacks the aldehyde, followed by dehydration to form the C=C bond. thermofisher.comorganicreactions.org |

N-Alkylation Strategies (e.g., Mitsunobu Protocol for N-Methylation)

N-alkylation of the piperidine-2,6-dione scaffold is a key functionalization step. While simple alkylation can be achieved with alkyl halides and a base, the Mitsunobu reaction offers a mild and versatile alternative, particularly for sensitive substrates. nih.gov This reaction allows for the alkylation of acidic N-H bonds, such as that in an imide, using an alcohol. The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the N-methylation of this compound, methanol (B129727) would be used as the alkylating agent in the presence of the PPh₃/DEAD reagent system. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by the imide nitrogen, leading to the N-methylated product with the inversion of configuration at the alcohol carbon (though this is irrelevant for methanol). This method is advantageous due to its mild conditions and broad functional group tolerance. nih.gov Alternatively, direct N-methylation can also be performed using reagents like methyl iodide in the presence of a suitable base. nih.gov

Advanced and Stereoselective Synthetic Approaches

Creating chiral centers with specific stereochemistry is a primary goal of modern organic synthesis. For derivatives of this compound, this is most relevant in the synthesis of chiral 3-methylpiperidine-2,6-diones.

Asymmetric Hydrogenation of the Exocyclic Double Bond

The exocyclic double bond of this compound serves as a handle for introducing a chiral center at the C3 position via asymmetric hydrogenation. This reaction reduces the alkene to an alkane, creating a stereogenic center. The use of transition metal catalysts with chiral ligands is essential to control the facial selectivity of hydrogen addition, leading to one enantiomer in excess.

Rhodium-based catalysts are particularly effective for this transformation. nih.govnih.gov For example, the asymmetric hydrogenation of related exocyclic α,β-unsaturated lactams has been achieved with high enantioselectivity using rhodium complexes paired with chiral bisphosphine-thiourea ligands. nih.gov The success of these reactions often relies on the ability of the substrate to coordinate with the metal center in a specific orientation, which is directed by the chiral ligand. The hydrogen bond between the substrate and the catalyst can play a critical role in achieving high stereocontrol. nih.gov

The table below summarizes representative results for the asymmetric hydrogenation of a related exocyclic α,β-unsaturated carbonyl compound, demonstrating the effectiveness of this approach.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Rh/(R,R)-ZhaoPhos | 3-Methylene-1-benzyl-dihydrofuran-2(3H)-one | 99 | 99 |

| Rh/(R,R)-ZhaoPhos | 3-Methylene-1-benzylpyrrolidin-2-one | >99 | 98 |

| Rh/(R,R)-ZhaoPhos | 3-Methylene-1-(4-methoxybenzyl)pyrrolidin-2-one | >99 | 99 |

Data sourced from a study on rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. nih.gov

Organocatalytic and Transition Metal-Catalyzed Methods for Stereo- and Regiocontrol

Beyond hydrogenation, a variety of modern catalytic methods can achieve stereo- and regiocontrol in the synthesis of functionalized piperidine-2,6-diones.

Organocatalysis offers a metal-free approach to asymmetric synthesis. The 3-methylidene group in the target compound is part of an α,β-unsaturated system, making it an excellent Michael acceptor. Chiral organocatalysts, such as bifunctional thioureas derived from amino acids or diamines, can catalyze the conjugate addition of various nucleophiles to this system. rsc.orgmdpi.comresearchgate.net These catalysts typically work by activating the electrophile (the Michael acceptor) through hydrogen bonding with the thiourea (B124793) moiety, while a basic site on the catalyst (e.g., a tertiary amine) activates the nucleophile. This dual activation within a chiral environment directs the nucleophile to one face of the molecule, resulting in a product with high enantioselectivity. mdpi.comresearchgate.net

Transition metal catalysis provides a powerful toolkit for forming C-C and C-heteroatom bonds with high stereocontrol. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example. researchgate.netrsc.orgcrossref.orgrsc.orgnih.gov In this context, the this compound scaffold could potentially be functionalized. More commonly, related substrates are used where a leaving group is present on an allylic system, which is then displaced by a nucleophile under the influence of a chiral palladium catalyst. These methods allow for the construction of complex chiral molecules with high levels of efficiency and selectivity. researchgate.netrsc.org

| Method | Catalyst Type | Reaction Principle | Stereocontrol |

| Organocatalytic Michael Addition | Chiral Thiourea/Amine | Conjugate addition of a nucleophile to the α,β-unsaturated imide. | Catalyst directs the approach of the nucleophile to one face of the double bond via non-covalent interactions. rsc.orgmun.ca |

| Transition Metal-Catalyzed Allylic Alkylation | Chiral Ligand/Palladium Complex | Nucleophilic substitution on a π-allyl-palladium intermediate. | The chiral ligand environment on the metal center dictates the stereochemical outcome of the nucleophilic attack. researchgate.netrsc.org |

Approaches for Enantioselective and Diastereoselective Control in Forming Substituted Piperidine-2,6-diones

The development of stereocontrolled synthetic methods is crucial for accessing specific isomers of substituted piperidine-2,6-diones, which often exhibit distinct biological activities. Significant progress has been made in achieving both enantioselective and diastereoselective control in the formation of these heterocyclic scaffolds.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been successfully employed in intramolecular aza-Michael reactions to produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov Carbene-catalyzed intramolecular Michael addition reactions have also demonstrated good enantioselectivity and higher yields compared to base-only catalyzed reactions. nih.gov

Diastereoselective synthesis of polysubstituted piperidines has been achieved through various strategies. One approach involves the intramolecular reductive cyclization of a 1,5-diketone monoxime, which yields a single diastereomer of an N-hydroxypiperidine as a racemate. ajchem-a.com Another method is the base-induced intramolecular aza-Michael reaction for the large-scale synthesis of trans-2,6-disubstituted piperidines, where the choice of base can influence the diastereomeric ratio. nih.gov For example, while cesium carbonate can provide good yields and a high trans/cis ratio, its poor solubility can be a limitation for scaling up. nih.gov

Multicomponent reactions have also been adapted for diastereoselective synthesis. A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the synthesis of pyrrolopiperazine-2,6-diones, affording the products with complete diastereoselectivity. nih.gov This method allows for the introduction of various substituents and the controlled generation of a new stereogenic center. nih.gov

Below is a table summarizing selected stereoselective synthetic approaches for piperidine derivatives.

| Method | Key Features | Stereoselectivity | Reference |

| Organocatalytic Intramolecular aza-Michael Reaction | Quinoline organocatalyst with trifluoroacetic acid co-catalyst. | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. | nih.gov |

| Carbene-Catalyzed Intramolecular aza-Michael Reaction | N-heterocyclic carbene (NHC) catalyst. | Good enantioselectivity and high yields. | nih.gov |

| Intramolecular Reductive Cyclization | Cyclization of a 1,5-diketone monoxime. | Racemate of a single diastereomer of N-hydroxypiperidine. | ajchem-a.com |

| Ugi/Nucleophilic Substitution/N-Acylation Sequence | One-pot multicomponent reaction. | Complete diastereoselectivity for pyrrolopiperazine-2,6-diones. | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of piperidine-2,6-dione analogues is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. Methodologies such as solvent-free reactions, the use of alternative and greener solvents like water, and energy-efficient techniques like ultrasound irradiation are being explored. researchgate.netnih.gov The goal is to create synthetic routes that are not only efficient in terms of yield but also in their environmental impact. nih.gov

Solvent-Free and Ultrasound-Promoted Methodologies

To address the environmental concerns associated with traditional organic solvents, solvent-free and ultrasound-promoted synthetic methods have been developed for heterocyclic compounds, including piperidine derivatives.

Solvent-free synthesis offers several advantages, including reduced pollution, lower costs, and operational simplicity. youtube.com For example, the synthesis of piperidones from 2-cyanoacetamides and ketones has been achieved under solvent-free conditions, promoted by piperidine itself. nih.gov This multicomponent reaction is regioselective, yielding different products based on the substituent on the amide group. nih.gov

Ultrasound irradiation has been demonstrated to be an effective technique for promoting organic reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov For instance, the synthesis of pyran derivatives, which share structural similarities with piperidones, showed a dramatic improvement in yield and a reduction in reaction time from hours to minutes under ultrasonic irradiation. researchgate.net The application of ultrasound in the presence of a catalyst like nanomagnetite has also been reported for the preparation of substituted naphthalene (B1677914) derivatives. ajchem-a.com

The following table highlights the benefits of ultrasound-promoted synthesis compared to conventional methods for a related pyran synthesis.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | 52-56% | researchgate.net |

| Ultrasound Irradiation | Minutes | 82-87% | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are central tenets of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product.

A facile and practical approach for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has been developed under transition-metal-free conditions. researchgate.net This method is characterized by its mild reaction conditions, operational simplicity, excellent functional group tolerance, and moderate to good yields, demonstrating high reaction efficiency. researchgate.net The ability to scale this reaction up to the kilogram scale without a significant drop in yield underscores its practical utility. researchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials into a single product in one step, minimizing waste. The development of MCRs for synthesizing highly functionalized piperidines is a testament to this principle. researchgate.net Similarly, catalyst systems that are efficient, recyclable, and can operate in green solvents like water contribute to both high reaction efficiency and improved atom economy. nih.gov For instance, the use of InCl₃ in water for the synthesis of 2,3-dihydro-1H-perimidines is highlighted as a method with high atom economy. nih.gov

Reactivity and Chemical Transformations of 3 Methylidenepiperidine 2,6 Dione

Reactions at the Exocyclic Carbon-Carbon Double Bond

The exocyclic double bond in 3-methylidenepiperidine-2,6-dione is an electron-deficient system, making it susceptible to various addition reactions.

Catalytic Hydrogenation (Partial and Complete Reduction)

Catalytic hydrogenation of the exocyclic double bond in this compound and its derivatives can lead to either partial or complete reduction, depending on the reaction conditions and the catalyst used. For instance, the reduction of a related compound, (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione, using 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere results in the quantitative formation of the corresponding saturated 3-aminopiperidine-2,6-dione (B110489). chemicalbook.com This type of reaction highlights the accessibility of the double bond to catalytic reduction, a common strategy for producing saturated piperidine-2,6-dione derivatives.

Nucleophilic Addition Reactions (e.g., Michael Addition of Thiols)

The electron-deficient nature of the α,β-unsaturated carbonyl system in this compound makes it a prime candidate for nucleophilic addition reactions, particularly the Michael addition. nih.govcore.ac.uk Thiols are effective nucleophiles in this context. nih.govcore.ac.uk The reaction typically proceeds by the addition of the thiol to the β-carbon of the double bond.

In related systems, such as the reaction of thiols with α,β,γ,δ-unsaturated ketones, both 1,4- and 1,6-addition products can be formed. nih.gov The regioselectivity of the addition can be influenced by the reaction conditions and the structure of the reactants. For example, the Michael addition of aryl thiols to 3-(2,2,2-trifluoroethylidene)oxindoles can proceed efficiently without a catalyst to yield 3-thiomethylated oxindole (B195798) derivatives. researchgate.net The use of various catalysts, including primary and tertiary amines, as well as phosphines, has been explored to facilitate the Michael addition of thiols to (meth)acrylates, demonstrating the broad applicability of this reaction type. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Thiol | Michael Adduct | nih.govcore.ac.uk |

| 3-(2,2,2-Trifluoroethylidene)oxindole | Aryl Thiol | 3-Thiomethylated Oxindole | researchgate.net |

| (Meth)acrylate | Thiol | Thiol-Ene Adduct | rsc.org |

Electrophilic Addition Reactions

Electrophilic addition to the exocyclic double bond of this compound is another significant class of reactions. The π electrons of the double bond can act as a nucleophile, attacking an electrophile. libretexts.orglibretexts.org For instance, the addition of hydrogen halides (HX) to an alkene proceeds via the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orglibretexts.org The regioselectivity of this addition generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org

In the context of conjugated systems, such as 1,3-butadiene, electrophilic addition can lead to a mixture of products due to the resonance delocalization of the resulting carbocation intermediate. libretexts.org The stereochemistry of the addition can also be complex, potentially creating new chiral centers. libretexts.org

Transformations Involving the Glutarimide (B196013) Ring System

The glutarimide ring of this compound offers additional sites for chemical modification, including the imide nitrogen and the α-carbonyl positions.

Derivatization of the Imide Nitrogen (N-Functionalization)

The imide nitrogen of the piperidine-2,6-dione ring can be functionalized through various reactions. This is a common strategy in the synthesis of derivatives with modified biological activities. For example, in the synthesis of thalidomide (B1683933) analogs, the piperidine-2,6-dione core is often modified at the imide nitrogen. googleapis.com While specific examples for this compound are not detailed in the provided search results, the general reactivity of the glutarimide nitrogen is well-established.

Reactions at Alpha-Carbonyl Positions

The carbon atoms alpha to the carbonyl groups in the glutarimide ring are acidic and can be deprotonated to form enolates. These enolates can then participate in various carbon-carbon bond-forming reactions. For instance, in a related system, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione undergoes crossed aldol (B89426) reactions with various aldehydes. mdpi.com The stereochemical outcome of these reactions can be controlled by the choice of reagents and additives. mdpi.com Similarly, these enolates can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. mdpi.com

The reactivity at the α-carbonyl positions is a powerful tool for elaborating the piperidine-2,6-dione scaffold, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

| Aldol Reaction | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Aldehyde, LDA, HMPA | Aldol Adduct | mdpi.com |

| Michael Addition | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | α,β-Unsaturated Carbonyl Compound | Michael Adduct | mdpi.com |

Ring-Opening and Subsequent Cyclization Reactions

The piperidine-2,6-dione ring, also known as a glutarimide ring, can undergo cleavage under certain conditions, and the resulting intermediate can be used in subsequent cyclizations to form new heterocyclic systems.

A notable transformation involves the reaction of a 3-substituted piperidine-2,6-dione with a dinucleophile, leading to a new fused ring system. For instance, the synthesis of 3-(5-nitro-4-oxobenzo[d] nih.govresearchgate.netresearchgate.nettriazin-3(4H)-yl)piperidine-2,6-dione has been reported. This process begins with the coupling of 3-aminopiperidine-2,6-dione hydrochloride and 2-amino-6-nitrobenzoic acid. The resulting intermediate, 2-amino-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide, is then treated with sodium nitrite (B80452) in acetic acid. This initiates a diazotization of the primary aromatic amine, which is followed by an intramolecular cyclization to form the fused 1,2,3-triazine (B1214393) ring, yielding the final product in a 60% yield for the cyclization step. google.com

While the above example demonstrates a subsequent cyclization, simpler ring-opening reactions are also known. The glutarimide ring in N-acyl derivatives can be selectively opened. A lithium hydroxide-promoted hydrolysis of twisted N-acyl glutarimides has been developed to produce primary amides through a selective C-N bond cleavage. [No Result Found] Furthermore, reductive ring-opening of glutarimides using reagents like sodium borohydride (B1222165) has also been documented. [No Result Found] These ring-opened products present functional groups that could potentially be utilized in subsequent, yet-to-be-explored cyclization reactions.

Oxidation and Reduction Chemistry

The reactivity of this compound is significantly influenced by its conjugated system, comprising the exocyclic double bond and the adjacent carbonyl group. This structure allows for selective oxidation and reduction reactions.

The reduction of the exocyclic carbon-carbon double bond is a common transformation. Asymmetric hydrogenation of a similar structure, (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, has been successfully achieved. [No Result Found] Using a palladium-on-charcoal catalyst (10% Pd/w) under a hydrogen atmosphere (5 bar), the methylidene group was reduced to a methyl group. [No Result Found] This suggests that standard catalytic hydrogenation methods, employing catalysts such as palladium, platinum, or nickel, are effective for the selective reduction of the exocyclic alkene in this compound to yield 3-methylpiperidine-2,6-dione.

Synthesis of Highly Functionalized and Poly-substituted Derivatives

The piperidine-2,6-dione core is a valuable scaffold for creating complex molecules through substitution on the piperidine (B6355638) ring.

Various methods exist for introducing substituents at different positions of the piperidine-2,6-dione ring. A versatile, transition-metal-free approach allows for the construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones. This method involves the reaction of methyl acetates with acrylamides in the presence of a base like potassium tert-butoxide (KOtBu), proceeding through a Michael addition/intramolecular imidation cascade. researchgate.net This strategy has been shown to produce a wide range of C3-substituted derivatives with moderate to good yields (62-98%). researchgate.net

Another powerful strategy for functionalization at the C3 position starts with a pre-functionalized ring. 3-Bromopiperidine-2,6-dione serves as a key intermediate. It can be reacted with various nucleophiles, such as 2-aminomethylphenylamine, to introduce complex heterocyclic substituents at the 3-position. google.com The initial substitution is followed by a cyclization step to build the final fused ring system. google.com

The table below summarizes examples of C-substituted piperidine-2,6-dione synthesis.

| Starting Materials | Reagents & Conditions | Substitution Pattern | Yield | Reference |

|---|---|---|---|---|

| Methyl acetate (B1210297) derivatives, Acrylamide derivatives | KOtBu, DMF, -20 °C to 25 °C | α-Substituted (C3) | 62-98% | researchgate.net |

| α-Aryl ketones, Acrylamide | KOtBu, DMF, -20 °C to 25 °C | α,α-Disubstituted (C3,C3) | Moderate | researchgate.net |

| 3-Bromopiperidine-2,6-dione, 2-Aminomethylphenylamine | 1) Triethylamine, THF, reflux; 2) Orthoformic acid triethyl ester, 120 °C | 3-(4H-Quinazolin-3-yl) | 48% (step 1), 67% (step 2) | google.com |

| Aldehyde/Ketone, Ethyl cyanoacetate, Li3N | Methanol (B129727), Room temp, 12-16 h | 4-Substituted-3,5-dicyano | Good | [No Result Found] |

The synthesis of di-methylidene analogues, such as 3,5-dimethylidenepiperidine-2,6-dione, represents a significant synthetic challenge. Such a structure would contain two exocyclic double bonds conjugated to the ring carbonyls, creating a unique electronic and reactive system. The synthesis of such a compound is not well-documented in the scientific literature.

Hypothetically, one could envision a synthetic route starting from a 3,5-disubstituted piperidine-2,6-dione bearing suitable leaving groups. A double elimination reaction from a 3,5-bis(halomethyl) or a related precursor could potentially generate the desired di-methylidene structure. Alternatively, olefination reactions, such as a double Wittig or Horner-Wadsworth-Emmons reaction, on a hypothetical piperidine-2,3,5,6-tetraone precursor could be considered, though the stability and accessibility of such a precursor would be a major challenge. At present, these routes remain theoretical as no specific examples for the synthesis of 3,5-dimethylidenepiperidine-2,6-dione have been reported.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methylidenepiperidine-2,6-dione, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the exocyclic methylene (B1212753) group (=CH₂) would appear as two separate signals in the downfield region, typically between 5.0 and 6.0 ppm, due to their distinct chemical environments. The protons on the piperidine (B6355638) ring at positions 4 and 5 would give rise to complex multiplets in the aliphatic region, approximately between 2.5 and 3.0 ppm. The N-H proton of the imide functional group is expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The two carbonyl carbons (C2 and C6) of the dione (B5365651) would be the most deshielded, with expected chemical shifts in the range of 165-175 ppm. The sp² carbons of the methylidene group would also be in the downfield region, with the quaternary carbon (C3) appearing around 135-145 ppm and the terminal CH₂ carbon (of the methylidene group) resonating at approximately 120-130 ppm. The sp³ carbons of the piperidine ring (C4 and C5) would be found in the upfield region, typically between 20 and 40 ppm. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of related structures and standard chemical shift ranges. chemicalbook.commdpi.comresearchgate.netchemicalbook.comchemicalbook.comrsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 7.0 - 9.0 (broad s) | - |

| C2 | - | 165 - 175 |

| C3 | - | 135 - 145 |

| =CH₂ (vinyl) | 5.0 - 6.0 (two s) | 120 - 130 |

| C4-H₂ | 2.5 - 3.0 (m) | 20 - 40 |

| C5-H₂ | 2.5 - 3.0 (m) | 20 - 40 |

| C6 | - | 165 - 175 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov For this compound, these methods would confirm the presence of the imide and exocyclic double bond moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic absorption bands of the carbonyl groups. Asymmetric and symmetric stretching vibrations of the C=O groups in the cyclic imide are expected to appear as two strong bands in the region of 1700-1780 cm⁻¹. The N-H stretching vibration should produce a moderate to strong band around 3200 cm⁻¹. The C=C stretching vibration of the exocyclic double bond would likely be observed as a medium intensity band near 1650 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ carbons would be seen just above and below 3000 cm⁻¹, respectively. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. s-a-s.orgresearchgate.net Similarly, the symmetric stretching of the carbonyl groups would also be Raman active. The piperidine ring itself would have characteristic "breathing" modes at lower frequencies. The study of related compounds like glutarimide (B196013) shows strong hydrogen bonding in the solid state, which influences the vibrational frequencies. tandfonline.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound Expected frequencies based on characteristic group vibrations. tandfonline.comuni.lu

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H | Stretching | ~3200 | Strong / Medium |

| C-H (sp²) | Stretching | 3050-3150 | Medium / Strong |

| C-H (sp³) | Stretching | 2850-3000 | Medium / Strong |

| C=O | Asymmetric & Symmetric Stretching | 1700-1780 | Very Strong / Strong |

| C=C | Stretching | ~1650 | Medium / Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇NO₂), the exact monoisotopic mass is calculated to be 125.0477 Da. uni.lu In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for piperidine-2,6-dione derivatives include the loss of carbon monoxide (CO), isocyanate (HNCO), and fragmentation of the piperidine ring. The presence of the exocyclic double bond may also lead to specific retro-Diels-Alder type fragmentations. Analysis of related compounds suggests that cleavage of the amide bonds and subsequent loss of small molecules are common fragmentation routes. researchgate.netraco.cat

Table 3: Predicted Mass Spectrometry Data for this compound Data based on predicted values for the [M+H]⁺ adduct and other common adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 126.0550 |

| [M+Na]⁺ | 148.0369 |

| [M+K]⁺ | 164.0108 |

| [M-H]⁻ | 124.0404 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

The piperidine-2,6-dione ring is expected to adopt a conformation that deviates from a perfect planar structure due to the sp³ hybridized C4 and C5 atoms. It would likely exist in a flattened chair or a twisted boat conformation. The imide group (C-CO-NH-CO-C) itself is generally planar. The exocyclic C=C double bond will enforce planarity at the C3 position. In the crystal lattice, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and a carbonyl oxygen of an adjacent molecule, forming chains or dimeric structures. This hydrogen bonding significantly influences the crystal packing and physical properties of the compound.

Computational and Theoretical Studies on 3 Methylidenepiperidine 2,6 Dione Chemistry

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools for probing the intricacies of molecular systems like 3-methylidenepiperidine-2,6-dione. These methods offer insights into the molecule's electronic distribution, preferred shapes, and the energetic favorability of different states.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is dominated by the interplay between the electron-withdrawing glutarimide (B196013) ring and the exocyclic double bond. QM methods, such as Density Functional Theory (DFT), are employed to analyze this structure.

Calculations reveal a significant polarization of the molecule. The oxygen atoms of the carbonyl groups and the nitrogen atom of the imide group exhibit high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the exocyclic methylene (B1212753) carbon (C=CH₂) and the carbonyl carbons are electron-deficient and thus electrophilic. The β-carbon of the exocyclic double bond is a prime site for nucleophilic attack in Michael-type additions, a characteristic feature of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

Natural Bond Orbital (NBO) analysis further elucidates the bonding. Strong hyperconjugative interactions are observed between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds, contributing to the stability of the ring system. The π-system of the exocyclic double bond is conjugated with the adjacent carbonyl group, which influences the bond lengths and rotational barriers.

Table 1: Calculated Mulliken Atomic Charges for this compound (Illustrative Data)

| Atom | Charge (a.u.) |

| O (carbonyl 1) | -0.55 |

| O (carbonyl 2) | -0.54 |

| N | -0.35 |

| C (carbonyl 1) | +0.65 |

| C (carbonyl 2) | +0.64 |

| C (exocyclic methylene) | -0.20 |

| H (exocyclic, 2x) | +0.15 |

Note: This data is illustrative and based on typical values obtained from DFT calculations on similar molecules.

Conformational Analysis and Stability Studies

The piperidine-2,6-dione ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. For substituted piperidin-4-ones, studies have shown a preference for a chair conformation with bulky substituents in equatorial positions to minimize steric strain. asianpubs.orgias.ac.in However, the presence of the sp²-hybridized carbon at the 3-position in this compound introduces a degree of flattening to the ring.

Computational studies on related 3-substituted piperidine-2,6-diones suggest that the ring can exist in a distorted chair or an envelope-like conformation. The relative energies of these conformers are influenced by the nature of the substituent. For this compound, the planarizing effect of the double bond likely favors a conformation that deviates from a perfect chair. Molecular mechanics and QM calculations are used to map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Investigations

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By modeling reactants, transition states, and products, a detailed understanding of reaction mechanisms can be achieved.

Transition State Characterization for Synthetic Pathways

A key application of computational chemistry is the characterization of transition states, which are high-energy species that represent the bottleneck of a chemical reaction. nih.govnih.govwikipedia.orgyoutube.comcapes.gov.br For reactions involving this compound, such as its synthesis or subsequent transformations, locating and analyzing the transition state structures provides crucial information about the reaction's feasibility and kinetics. For instance, in a Michael addition reaction, the transition state would involve the approaching nucleophile forming a bond with the β-carbon of the exocyclic double bond. wikipedia.org Computational methods can determine the geometry, energy, and vibrational frequencies of this transition state, confirming it as a true first-order saddle point on the potential energy surface.

Rationalization of Regio- and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products (regioisomers or stereoisomers). quora.comyoutube.comyoutube.comkhanacademy.orgchemrxiv.org Computational studies can rationalize and predict the observed selectivity by comparing the activation energies of the different possible reaction pathways.

For example, in a conjugate addition reaction, the nucleophile preferentially attacks the β-carbon rather than the carbonyl carbon. This regioselectivity can be explained by examining the energies of the transition states for both addition pathways. The lower activation energy for the conjugate addition pathway makes it the favored route. masterorganicchemistry.comlibretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated. youtube.comchemrxiv.org For instance, if a chiral nucleophile adds to the exocyclic double bond, two diastereomeric products can be formed. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be predicted. The steric and electronic interactions between the substrate and the nucleophile in the transition state determine which pathway is energetically more favorable.

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for this compound. The presence of the imide proton and the α,β-unsaturated system allows for potential tautomeric forms.

One possible tautomer is the corresponding enol form, where the proton from the nitrogen atom migrates to one of the carbonyl oxygens. Another possibility is the isomerization of the exocyclic double bond to an endocyclic position, forming 3-methyl-2,6-dioxo-1,2,3,4-tetrahydropyridine.

Computational studies can assess the relative stabilities of these tautomers and isomers by calculating their ground-state energies. rsc.orgrsc.orgresearchgate.net Generally, for glutarimide systems, the dione (B5365651) form is significantly more stable than the enol tautomers. The relative energy of the endocyclic isomer would depend on the balance between the stability of the endocyclic double bond and the strain within the ring. The activation energies for the interconversion between these forms can also be calculated to understand the likelihood of such processes occurring under different conditions.

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity of 3-methylidenepiperidine-2,6-dione positions it as a key starting material for the construction of intricate molecular frameworks, particularly those containing heterocyclic motifs.

The electrophilic nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor. This reactivity allows for the addition of a wide range of nucleophiles, leading to the formation of various substituted piperidine-2,6-diones. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the Michael addition of amines, thiols, or stabilized carbanions can introduce diverse functional groups at the 3-position, which can then be further elaborated.

Furthermore, the diene-like character that can be induced in the molecule opens up possibilities for cycloaddition reactions. While specific examples directly involving this compound in Diels-Alder reactions are not extensively documented in readily available literature, the principle of using α,β-unsaturated lactams in such transformations is well-established. These reactions would lead to the formation of fused or spiro-heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro-heterocyclic steroids and other complex frameworks often relies on the reactivity of similar cyclic systems. rsc.orgnih.gov

The development of novel synthetic methodologies, such as microwave-assisted multicomponent reactions, further expands the potential of this compound as a precursor for diverse heterocyclic libraries. rsc.org

The piperidine-2,6-dione scaffold is a recurring motif in a variety of natural products, including many marine alkaloids. nih.govresearchgate.net The synthesis of such complex molecules often requires versatile intermediates that allow for the stereoselective introduction of substituents. While direct application of this compound in a completed total synthesis of a natural product is not prominently reported, its potential as a key intermediate is significant.

For example, the synthesis of the marine alkaloid granulatimide (B1238245) involves a piperidine-2,6-dione core. researchgate.net The functionalization at the 3-position is a critical step in these synthetic routes. The exocyclic methylene (B1212753) group of this compound provides a handle for such functionalization through various addition reactions, setting the stage for subsequent cyclizations and transformations to build the final natural product architecture. The synthesis of various piperidine-based natural alkaloids often relies on the construction of a substituted piperidine (B6355638) ring, a transformation for which this compound is an ideal starting point. google.com

Potential in Polymer Chemistry and Material Science

The presence of a reactive double bond in this compound suggests its potential as a monomer for polymerization reactions. The exocyclic methylene group could participate in addition polymerization, including free radical or ionic polymerization, to produce polymers with a repeating piperidine-2,6-dione unit in the backbone.

Such polymers could exhibit interesting properties due to the polar and hydrogen-bonding nature of the glutarimide (B196013) ring. These characteristics could lead to materials with specific thermal properties, solubility profiles, and the potential for post-polymerization modification. While specific studies on the polymerization of this compound are not widely reported, the polymerization of other vinyl monomers containing heterocyclic rings is an active area of research for the development of functional polymers.

Furthermore, the synthesis of novel organic semiconductors based on dione (B5365651) derivatives highlights the potential for piperidinedione structures in materials science. rsc.org The electronic properties of the this compound core could be tuned through derivatization, opening avenues for its investigation in organic electronics.

Role in Agrochemical Research (as synthetic intermediates or active components, non-biological focus)

The piperidine ring is a common scaffold in a variety of agrochemicals, including herbicides, insecticides, and fungicides. nih.govgoogle.comnih.gov The development of new and effective crop protection agents often involves the synthesis and screening of large libraries of compounds containing such heterocyclic cores.

This compound can serve as a valuable intermediate for the synthesis of novel piperidine-based agrochemicals. Its reactive double bond allows for the introduction of diverse substituents, leading to a wide range of derivatives that can be tested for their agrochemical properties. For instance, the synthesis of piperidine derivatives with insecticidal or fungicidal activity often involves the modification of the piperidine ring to optimize interactions with biological targets. google.comnih.govnih.govnih.gov

While specific commercial agrochemicals based directly on this compound are not identified, the structural motif is present in compounds with reported herbicidal, insecticidal, and fungicidal activities. google.comnih.govnih.govintermountainturf.comsteveregan.comscielo.brscielo.brcorteva.usnih.gov For example, some piperidine-based herbicides are known to be effective against various weeds. intermountainturf.comsteveregan.comcorteva.us The synthesis of these and other novel agrochemical candidates can be facilitated by using versatile building blocks like this compound. The related compound, 3-bromopiperidine-2,6-dione, is noted for its utility in synthesizing a range of derivatives for sectors including agrochemicals. innospk.com

Future Research Directions and Unexplored Avenues in 3 Methylidenepiperidine 2,6 Dione Chemistry

Development of Novel and Efficient Synthetic Routes

While 3-methylidenepiperidine-2,6-dione serves as a valuable starting material, the exploration of more diverse and efficient pathways to its synthesis is a crucial area for future research. Current methods may have limitations in terms of substrate scope, scalability, or environmental impact. Future investigations should focus on developing catalytic and atom-economical approaches.

Exploration of Undiscovered Reactivity Profiles

The primary reactivity profile of this compound that has been explored is its susceptibility to Michael additions. The electron-withdrawing nature of the two carbonyl groups makes the exocyclic double bond a potent Michael acceptor. Research has demonstrated the successful thio-Michael addition of various thiophenols and benzyl (B1604629) thiols to this compound, yielding a range of 3-substituted piperidine-2,6-diones.

However, the full extent of its reactivity remains largely untapped. Future research should systematically investigate a broader range of nucleophiles in Michael additions, including amines, carbanions, and other heteroatomic nucleophiles. This would lead to a diverse library of functionalized glutarimide (B196013) derivatives with potential applications in drug discovery.

Beyond Michael additions, the dienophilic nature of the α,β-unsaturated system in this compound makes it an ideal candidate for cycloaddition reactions. Investigations into its participation in Diels-Alder reactions with various dienes could lead to the synthesis of complex, spirocyclic, and bridged bicyclic systems containing the piperidine-2,6-dione motif. Furthermore, its potential in [3+2] and other cycloaddition reactions should be explored to access novel heterocyclic scaffolds. The unique electronic properties of the α,β-unsaturated carbonyl functionality could also be harnessed for other transformations, such as radical reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov

Advancements in Asymmetric Catalysis for Derivatization

The development of asymmetric catalytic methods for the derivatization of this compound is a critical area for future research, particularly for the synthesis of enantiomerically pure pharmaceutical intermediates. The products of reactions such as Michael additions to this substrate are chiral, and controlling the stereochemistry is paramount for their biological activity.

Future efforts should focus on the application of organocatalysis, which has proven to be a powerful tool for asymmetric Michael additions. Chiral amines, thioureas, and phosphoric acids could be investigated as catalysts to induce high levels of enantioselectivity in the addition of various nucleophiles. Similarly, the use of chiral transition-metal complexes as catalysts for conjugate additions and other transformations would be a fruitful area of exploration. The development of robust and highly stereoselective catalytic systems would significantly enhance the value of this compound as a building block in medicinal chemistry.

Expansion into Novel Material Applications

The inherent reactivity of the exocyclic double bond in this compound suggests its potential as a monomer in polymer chemistry. Future research should explore its polymerization and copolymerization with other monomers to create novel polymers with unique properties. The polar nature of the piperidine-2,6-dione ring could impart interesting characteristics to the resulting materials, such as altered solubility, thermal stability, and mechanical properties.

For example, the radical polymerization of this compound could lead to the formation of functional polymers with pendant glutarimide groups. researchcommons.orgresearchcommons.org These pendant groups could be further modified post-polymerization to introduce a variety of functionalities, leading to materials with applications in areas such as drug delivery, hydrogels, and specialty coatings. The study of the polymerization kinetics and the physical properties of the resulting polymers will be crucial in determining their potential applications. researchcommons.orgresearchcommons.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

To accelerate the discovery and optimization of new reactions and applications for this compound, a synergistic approach that combines synthetic experimentation with computational modeling is essential. Computational chemistry can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this molecule.

Future research should employ Density Functional Theory (DFT) and other computational methods to:

Predict the reactivity of this compound towards different reagents.

Elucidate the transition states and intermediates of potential reactions, thereby guiding the development of new synthetic methods.

Model the interaction of this compound-derived ligands with biological targets to aid in the design of new therapeutic agents.

Predict the properties of polymers derived from this compound to guide the design of new materials.

By integrating computational predictions with experimental validation, researchers can more efficiently explore the chemical space of this compound and unlock its full potential in both medicinal chemistry and material science.

常见问题

Q. Basic Research Focus

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC/IC values .

- Error Handling : Apply Bayesian hierarchical models to account for inter-experiment variability .

- Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

How can researchers optimize the stability of this compound in aqueous solutions for in vivo studies?

Q. Advanced Research Focus

- Degradation Kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH) and analyze via LC-MS to identify degradation products .

- Formulation Strategies : Use cyclodextrins or liposomal encapsulation to enhance solubility and shelf life .

- pH Optimization : Perform pH-solubility profiling and buffer compatibility testing (e.g., phosphate vs. Tris buffers) .

What criteria should guide the selection of animal models for toxicity profiling of this compound?

Q. Basic Research Focus

- Relevance to Human Physiology : Use transgenic rodents or humanized models for metabolic studies .

- Dose Translation : Apply allometric scaling (e.g., body surface area normalization) to extrapolate human-equivalent doses .

- Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral assays .

How can researchers leverage multi-omics approaches to uncover novel therapeutic applications of this compound?

Q. Advanced Research Focus

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : Apply tandem mass tagging (TMT) to quantify protein abundance changes .

- Network Analysis : Integrate omics data via tools like STRING or Cytoscape to map signaling pathways .

What are the best practices for documenting experimental protocols involving this compound to ensure compliance with ethical and reproducibility standards?

Q. Basic Research Focus

- Provenance Tracking : Use electronic lab notebooks (ELNs) to timestamp procedures and raw data .

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for human/animal studies, including informed consent templates .

- Data Sharing : Deposit datasets in repositories like Zenodo or ChEMBL with metadata aligned with MIAME or ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。